molecular formula C21H16N4O B3137403 N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea CAS No. 439095-03-1

N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea

Cat. No.: B3137403
CAS No.: 439095-03-1
M. Wt: 340.4 g/mol
InChI Key: GCYJWXWZUTVYPZ-UHFFFAOYSA-N
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Description

N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N’-phenylurea typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the cyano-substituted indole with phenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N’-phenylurea would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N’-phenylurea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new drugs.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with various enzymes and receptors in the body. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation. By affecting these pathways, it can exert its biological effects, such as anticancer or anti-inflammatory activities.

Comparison with Similar Compounds

N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N’-phenylurea can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure but differ in their functional groups and biological activities.

    Benzimidazole Derivatives: Benzimidazole compounds, such as benzimidazole-2-thione, have a similar heterocyclic structure but exhibit different pharmacological properties.

    Urea Derivatives: Compounds like N-phenyl-N’-methylurea share the urea functional group but differ in their overall structure and reactivity.

The uniqueness of N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N’-phenylurea lies in its combination of the indole core, cyano group, and urea functionality, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(9-cyano-1-methylbenzo[f]indol-4-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c1-25-12-11-17-19(24-21(26)23-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18(13-22)20(17)25/h2-12H,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYJWXWZUTVYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C3=CC=CC=C3C(=C21)C#N)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206121
Record name N-(9-Cyano-1-methyl-1H-benz[f]indol-4-yl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-03-1
Record name N-(9-Cyano-1-methyl-1H-benz[f]indol-4-yl)-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Cyano-1-methyl-1H-benz[f]indol-4-yl)-N′-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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